molecular formula C22H23N3O3 B2742085 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941930-11-6

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2742085
CAS No.: 941930-11-6
M. Wt: 377.444
InChI Key: ZUXIGRFNUIJIDN-UHFFFAOYSA-N
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Description

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group, along with ethoxyphenyl and methylphenyl substituents.

Preparation Methods

The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethoxyphenyl moiety using nucleophilic aromatic substitution reactions.

    Attachment of the methylphenyl group: This can be done through a coupling reaction, such as a reductive amination or a palladium-catalyzed cross-coupling reaction, to introduce the methylphenyl group at the desired position.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and organometallic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar compounds to 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide include other pyridazinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds are:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and therapeutic potential.

Biological Activity

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyridazinone core with an ethoxyphenyl group, which may confer specific therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H25_{25}N5_{5}O3_3, with a molecular weight of approximately 395.5 g/mol. The compound's structure can be summarized as follows:

Component Description
Pyridazinone Core Central structure associated with biological activity
Ethoxyphenyl Group Enhances lipophilicity and potential receptor interactions
N-(4-methylbenzyl) Modulates pharmacokinetic properties

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

  • Histone Deacetylase (HDAC) Inhibition : The compound has been shown to inhibit class II HDACs, which are implicated in the regulation of gene expression and are potential targets for treating neurodegenerative diseases such as Alzheimer’s disease .
  • Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage, enhancing cell survival under toxic conditions .
  • Antitumor Activity : Preliminary findings indicate that the compound exhibits antiproliferative effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Neuroprotection

A study evaluating the neuroprotective effects of similar compounds indicated that derivatives with a pyridazinone core demonstrated significant protection against H2_2O2_2-induced neuronal damage at sub-micromolar concentrations without notable cytotoxicity . This suggests that this compound may possess similar protective properties.

Antitumor Activity Assessment

In a recent investigation, compounds structurally related to this compound were evaluated for their anticancer potential. The results indicated that these compounds could synergistically enhance the effects of DNA minor groove binders when used in combination therapies, leading to increased antiproliferative effects against various tumor cell lines .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyridazinone derivatives:

Compound Biological Activity
3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl Antitumor activity
3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl Neuroprotective effects
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl) HDAC inhibition

These comparisons highlight the unique position of this compound within a class of compounds known for their diverse biological activities.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-28-19-10-8-18(9-11-19)20-12-13-22(27)25(24-20)15-21(26)23-14-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXIGRFNUIJIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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